molecular formula C12H8BrN3S B13899222 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-86-3

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B13899222
CAS No.: 832696-86-3
M. Wt: 306.18 g/mol
InChI Key: PBECVCZRKNZXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a chemical compound based on the thieno[3,2-c]pyridine scaffold, a structure recognized in medicinal chemistry for its utility in designing kinase inhibitors . This scaffold is a bioisostere of purine-based systems, allowing it to effectively occupy the ATP-binding pocket of various kinases, making it a valuable template in drug discovery . Specific research has identified this compound as a building block for inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway . In vitro enzymatic assays have demonstrated that this specific compound exhibits inhibitory activity against BTK with an IC50 value of 44.7 nM . BTK is a validated therapeutic target for the treatment of B-cell lymphomas, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders like rheumatoid arthritis . Beyond its application in BTK inhibition, the thieno[3,2-c]pyridine core structure is a versatile scaffold in pharmaceutical research. Related analogues have been investigated as inhibitors for other kinase targets implicated in angiogenic processes (VEGFR2, Tie-2, EphB4) and as Src-family selective Lck inhibitors, highlighting its broad potential in oncology and immunology research . The compound is intended for use in synthetic chemistry to create more complex molecules and in pharmaceutical R&D for the development of new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

832696-86-3

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16)

InChI Key

PBECVCZRKNZXCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine generally involves a multi-step process starting from thieno[3,2-c]pyridine derivatives, followed by selective bromination, amination, and palladium-catalyzed coupling with a 3-pyridinyl moiety. The key steps are:

This synthetic route is consistent with the preparation of similar thienopyridine derivatives reported in the literature.

Detailed Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Bromine in acetic acid or chloroform, room temp. Selective bromination at the 3-position of thieno[3,2-c]pyridine or related precursors.
2 Amination Amination reagents (e.g., ammonia or amines) under controlled conditions Introduction of amino group at the 4-position, often via nucleophilic substitution or reduction.
3 Suzuki Coupling (Cross-coupling) Palladium catalyst, 3-pyridinylboronic acid, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), reflux Coupling of 7-position with 3-pyridinyl group, yields vary between 11.5–55.9% depending on conditions.

Representative Synthesis Example

A representative synthesis reported for related thieno[3,2-c] derivatives involves:

  • Starting from 3-bromothiophene derivatives, the thieno[3,2-c]pyridine core is constructed.
  • Bromination is performed using bromine in acetic acid at room temperature to afford the 3-bromo derivative.
  • Amination at the 4-position is achieved by treatment with ammonia or amines under reflux.
  • Finally, a Suzuki coupling with 3-pyridinylboronic acid or its ester in the presence of a palladium catalyst and base yields the target compound.

Analysis of Preparation Methods

Reaction Conditions and Yields

  • Bromination: Typically conducted at ambient or slightly elevated temperatures; solvents like acetic acid or chloroform are preferred for controlled bromination.
  • Amination: Requires careful control of reaction time and temperature to ensure selective substitution without overreaction.
  • Suzuki Coupling: The yield is sensitive to catalyst choice, base, and solvent. Yields reported range from 11.5% to 55.9%, indicating optimization is critical.

Purification Techniques

  • Purification is commonly performed by recrystallization from solvents such as acetic acid, DMF, or by chromatographic methods to achieve high purity of the final compound.
  • Industrial scale synthesis may employ continuous flow reactors and automated purification to improve yield and reproducibility.

Comparative Table of Preparation Methods for Related Thienopyridine Derivatives

Compound/Derivative Key Steps Typical Reagents/Conditions Yield Range (%) Notes
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine Bromination, Amination, Suzuki coupling Bromine/acetic acid; Ammonia; Pd catalyst, 3-pyridinylboronic acid, K2CO3, DMF 11.5–55.9 Multi-step; moderate yields; requires optimization
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine Bromination, Iodination, Amination Bromine, Iodine, catalysts, solvents Not specified Similar halogenation strategy with dual halogens
4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one Bromination Bromine in acetic acid or chloroform High Bromination under mild conditions; precursor to other derivatives

Chemical Reactions Analysis

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Applications of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a thieno[3,2-c]pyridine core, with a bromine substituent at the 3-position and a pyridine group at the 7-position. The molecular weight of the compound is approximately 306.18 g/mol . This compound is primarily utilized in medicinal chemistry and drug development due to its potential biological activities.

Primary Applications

  • Medicinal Chemistry and Drug Development The primary application of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is in medicinal chemistry and drug development. It acts as a scaffold in drug development efforts targeting protein kinases and other biological pathways.
  • Protein Kinase Inhibitor This compound exhibits biological activity as an inhibitor of specific protein kinases. It is studied for potential use in cancer treatment because it can inhibit angiogenic pathways by targeting kinases like VEGFR2 and Tie-2. It can also modulate other biological processes related to cell signaling and proliferation.
  • Treatment of Cancers and Diseases As a protein kinase inhibitor, 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is valuable in treating various cancers and diseases characterized by aberrant kinase activity. It can also serve as a lead compound for modifications to enhance its efficacy and selectivity.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine Thieno[3,2-c]pyridine Br (C3), 3-pyridinyl (C7) C₁₁H₈BrN₃S Enhanced kinase inhibition potential due to pyridinyl and bromine synergy
3-Bromothieno[3,2-b]pyridin-7-amine Thieno[3,2-b]pyridine Br (C3), NH₂ (C7) C₇H₅BrN₂S Differing ring fusion (b vs. c) alters electronic properties and reactivity
2-Bromothieno[3,2-c]pyridin-4-amine (CAS 14080-56-9) Thieno[3,2-c]pyridine Br (C2), NH₂ (C4) C₇H₅BrN₂S Bromine at C2 may reduce steric hindrance compared to C3 substitution
3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine Pyrrolo[3,2-c]pyridine Br (C3), I (C7) C₇H₅BrIN₃ Pyrrole ring instead of thiophene; iodine offers distinct reactivity
4-Chloro-5-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cl (C4), CH₃ (C5) C₇H₅ClN₂S Pyrimidine core with chloro and methyl groups; divergent biological targets

Key Observations :

  • Ring Fusion: Thieno[3,2-c]pyridine derivatives (target compound, CAS 14080-56-9) exhibit distinct electronic profiles compared to thieno[3,2-b]pyridine () or pyrrolo[3,2-c]pyridine () due to differences in aromaticity and ring strain .
  • Heteroatom Influence: The 3-pyridinyl group in the target compound introduces additional nitrogen coordination sites, which are absent in simpler amines (e.g., 3-Bromothieno[3,2-b]pyridin-7-amine), likely improving target selectivity .

Physicochemical Properties

  • Lipophilicity: Bromine and the pyridinyl group increase logP compared to non-halogenated derivatives, likely enhancing membrane permeability .

Biological Activity

3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thieno[3,2-c]pyridine core with a bromine substituent at the 3-position and a pyridine group at the 7-position. Its molecular formula is C₁₂H₈BrN₃S, and it has a molecular weight of approximately 306.18 g/mol .

The compound has been primarily studied for its role as an inhibitor of specific protein kinases , which are critical in various signaling pathways associated with cancer and other diseases. Notably, it inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, both of which are involved in angiogenesis—the formation of new blood vessels from existing ones. This inhibition is crucial for cancer treatment as it can potentially limit tumor growth by restricting its blood supply .

Inhibition of Protein Kinases

Research indicates that 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine effectively inhibits several protein kinases:

  • VEGFR2 : Involved in angiogenesis.
  • Tie-2 : Plays a role in blood vessel maturation and stability.

These activities suggest its potential as an anti-cancer therapeutic agent .

Cytochrome P450 Enzyme Interaction

The compound also exhibits significant interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, and their inhibition can lead to altered pharmacokinetics of concurrently administered drugs, necessitating careful consideration in clinical applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameCAS NumberSimilarityUnique Features
2-Bromothieno[3,2-c]pyridin-4-amine28783-18-80.86Lacks pyridine substitution; simpler structure
3-Bromo-1H-pyrrolo[2,3-b]pyridine74420-15-80.60Different ring structure; potential for different reactivity
4-Bromo-2,7-naphthyridin-1-amine959558-28-20.58Naphthyridine core; distinct biological activities
2-Amino-5-bromo-3,4-dimethylpyridine28988-21-80.59Contains amino group; different pharmacological profile

This table highlights the unique features that may influence their biological activities and applications in medicinal chemistry .

Case Studies

Several studies have documented the efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine results in significant inhibition of cell proliferation and induction of apoptosis through the modulation of kinase activity.
  • Animal Models : In vivo studies have shown that administration of this compound in animal models leads to reduced tumor growth and improved survival rates compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.